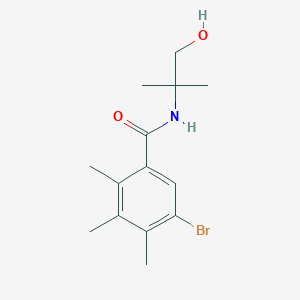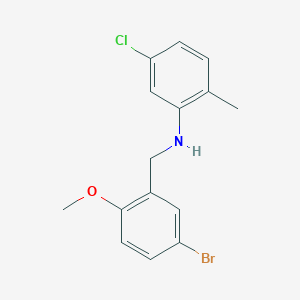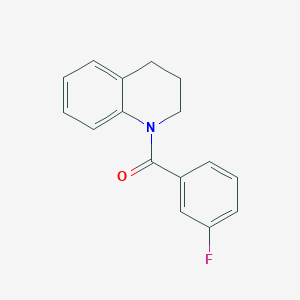
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as FB-TQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FB-TQ belongs to the class of tetrahydroquinoline derivatives, which have been reported to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activities by modulating various signaling pathways. For example, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to reduce the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and inflammation.
实验室实验的优点和局限性
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, there are also some limitations to the use of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline. For example, the exact mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. Moreover, the toxicity and pharmacokinetics of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline have not been fully characterized, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for the research on 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline. First, more studies are needed to elucidate the mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline, which will provide insights into its potential as a therapeutic agent. Second, the toxicity and pharmacokinetics of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline need to be fully characterized to determine its safety and efficacy in vivo. Third, the development of novel derivatives of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline with improved biological activities and pharmacokinetic properties is an attractive strategy for the optimization of this compound as a therapeutic agent. Finally, the application of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.
合成方法
The synthesis of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the yield of the product is relatively high. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the replication of hepatitis B virus, suggesting its potential as an anti-viral agent.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXGXUNFOTAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5791870.png)
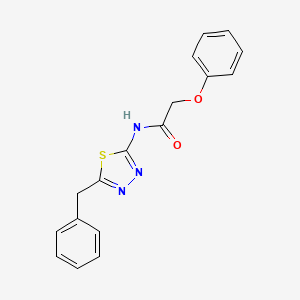
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)
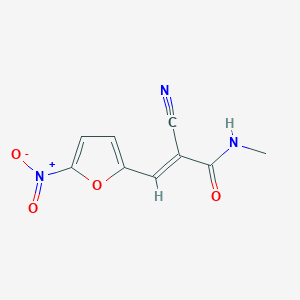
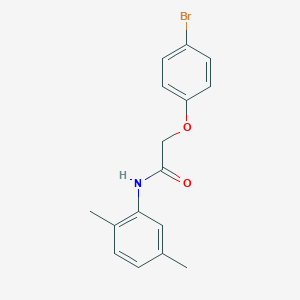
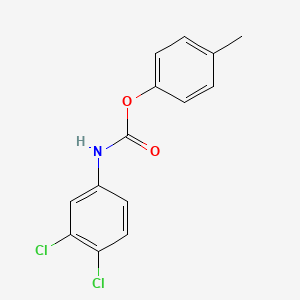
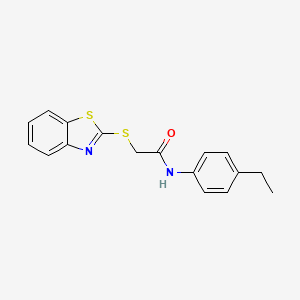
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
